1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro-
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Overview
Description
1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro- is a complex organic compound with the molecular formula C12H16O4. . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro- typically involves the cyclization of appropriate diols or polyols with dihalides under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction conditions usually require an inert atmosphere and anhydrous solvents to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethylene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of ion transport across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various cations.
Industry: Utilized in the separation and purification of metal ions in industrial processes
Mechanism of Action
The mechanism of action of 1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro- involves the formation of stable complexes with cations. The ether oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the ring. This complexation can facilitate the transport of cations across membranes or enhance the solubility of the cation in organic solvents .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Benzotetraoxacyclododecin, 2,3,5,6,8,9-hexahydro-: Similar structure but lacks the ethenyl group.
1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-: Contains an additional ether group and a larger ring size
Uniqueness
1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro- is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions, providing more versatility in its applications .
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
14-ethenyl-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene |
InChI |
InChI=1S/C14H18O4/c1-2-12-3-4-13-14(11-12)18-10-8-16-6-5-15-7-9-17-13/h2-4,11H,1,5-10H2 |
InChI Key |
WSCUTAALOYMOGJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C=C1)OCCOCCOCCO2 |
Origin of Product |
United States |
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